molecular formula C24H24FN3O B11200608 N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B11200608
M. Wt: 389.5 g/mol
InChI Key: NQZYOQIMTNAXJE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, a fluorophenyl group, and a pyridine carboxamide moiety. Such compounds are often studied for their potential pharmacological properties and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzyl and fluorophenyl groups, and the final coupling with pyridine carboxamide. Common reagents and conditions used in these reactions may include:

    Formation of Piperidine Ring: Cyclization reactions using amines and aldehydes or ketones.

    Introduction of Benzyl Group: Benzylation reactions using benzyl halides and a base.

    Introduction of Fluorophenyl Group: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Coupling with Pyridine Carboxamide: Amide bond formation using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Use of acidic or basic conditions to facilitate bond cleavage.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigation of its pharmacological properties for the treatment of diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-6-phenylpyridine-3-carboxamide
  • N-(1-benzylpiperidin-4-yl)-6-(4-fluorophenyl)pyridine-3-carboxamide
  • N-(1-benzylpiperidin-4-yl)-6-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide may have unique properties due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C24H24FN3O

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-(3-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H24FN3O/c25-21-8-4-7-19(15-21)23-10-9-20(16-26-23)24(29)27-22-11-13-28(14-12-22)17-18-5-2-1-3-6-18/h1-10,15-16,22H,11-14,17H2,(H,27,29)

InChI Key

NQZYOQIMTNAXJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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